4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide
Overview
Description
4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide is a complex organic compound that features a naphthalene ring fused with a pyridazine ring, connected to a benzamide moiety through an acetamido linker
Scientific Research Applications
4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the necessary substituents.
Pyridazine Ring Construction: The functionalized naphthalene is then reacted with appropriate reagents to form the pyridazine ring.
Acetamido Linker Addition: The pyridazine derivative is then coupled with an acetamido group.
Benzamide Formation: Finally, the compound is completed by introducing the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated derivative.
Mechanism of Action
The mechanism of action of 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like naphthalene-2-carboxamide share structural similarities.
Pyridazine Derivatives: Compounds such as 3,6-dioxopyridazine have related core structures.
Benzamide Derivatives: Compounds like 4-acetamidobenzamide are structurally related.
Uniqueness
What sets 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide apart is the combination of these three distinct moieties into a single molecule, potentially offering unique reactivity and biological activity profiles not seen in simpler analogs.
Properties
IUPAC Name |
4-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c24-23(30)16-7-9-19(10-8-16)25-21(28)14-27-22(29)12-11-20(26-27)18-6-5-15-3-1-2-4-17(15)13-18/h1-13H,14H2,(H2,24,30)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNOZDNLUUDIMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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